N-Boc-S-benzyl-D-cysteinol
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Overview
Description
tert-Butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, a benzylsulfanyl moiety, and a hydroxypropan-2-yl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate typically involves the following steps:
Formation of the Carbamate: The initial step involves the reaction of tert-butyl carbamate with an appropriate amine.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol group attached to the hydroxypropan-2-yl moiety.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These systems are particularly useful for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a protecting group for amines, allowing for selective reactions on other functional groups without interference from the amine .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including as enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity under various conditions .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate involves its role as a protecting group The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactionsThe hydroxypropan-2-yl moiety can undergo further functionalization, making the compound a versatile intermediate .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
Benzyl carbamate: Another protecting group for amines, but with different reactivity and stability profiles.
tert-Butyl N-methylcarbamate: Used in similar applications but with a methyl group instead of a benzylsulfanyl group.
Uniqueness: The presence of the benzylsulfanyl group in tert-butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate provides unique reactivity, allowing for selective nucleophilic substitution reactions. This makes it more versatile compared to simpler carbamates like tert-butyl carbamate and benzyl carbamate .
Properties
IUPAC Name |
tert-butyl N-(1-benzylsulfanyl-3-hydroxypropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZQRZMTIJTPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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